molecular formula C9H16ClNS B1448496 Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride CAS No. 1607276-60-7

Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride

Cat. No.: B1448496
CAS No.: 1607276-60-7
M. Wt: 205.75 g/mol
InChI Key: DBTTWDIKHJVOII-UHFFFAOYSA-N
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Description

Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride is a chemical compound that features a thiophene ring, which is a sulfur-containing heterocycle

Biochemical Analysis

Biochemical Properties

Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride plays a significant role in biochemical reactions, primarily as a norepinephrine-dopamine reuptake inhibitor. This compound interacts with norepinephrine and dopamine transporters, inhibiting their reuptake and thereby increasing the levels of these neurotransmitters in the synaptic cleft . The interaction with these transporters is selective, with a higher affinity for norepinephrine transporters compared to dopamine transporters . This selectivity influences the compound’s pharmacological profile and potential therapeutic applications.

Cellular Effects

This compound affects various types of cells, particularly those in the central nervous system. By inhibiting the reuptake of norepinephrine and dopamine, it enhances neurotransmission and can lead to increased neuronal activity . This compound influences cell signaling pathways, particularly those involving adrenergic and dopaminergic receptors. Additionally, it can impact gene expression by modulating the activity of transcription factors that respond to changes in neurotransmitter levels . Cellular metabolism may also be affected, as the increased neurotransmitter levels can alter the metabolic demands of neurons.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to norepinephrine and dopamine transporters. By binding to these transporters, the compound prevents the reuptake of norepinephrine and dopamine into presynaptic neurons, leading to an accumulation of these neurotransmitters in the synaptic cleft . This results in prolonged neurotransmitter signaling and enhanced synaptic transmission. The compound’s selectivity for norepinephrine transporters over dopamine transporters is a key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound can undergo degradation when exposed to light and air, leading to a decrease in its potency . Long-term studies have shown that prolonged exposure to the compound can result in adaptive changes in cellular function, such as receptor desensitization and alterations in neurotransmitter synthesis . These temporal effects are crucial for understanding the compound’s long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance locomotor activity and cognitive function by increasing neurotransmitter levels . At higher doses, it can lead to toxic effects, including cardiovascular and gastrointestinal symptoms . Threshold effects have been observed, where a certain dosage is required to elicit a significant pharmacological response. Toxicity studies have shown that high doses can result in adverse effects such as hyperthermia, hypertension, and behavioral changes .

Metabolic Pathways

This compound is metabolized through several pathways, primarily involving the cytochrome P450 enzyme system. The compound undergoes hydroxylation, demethylation, and deamination, leading to the formation of various metabolites . One of the key metabolic pathways involves the formation of thiophene S-oxide, which is further metabolized to thiophene-2-carboxylic acid . These metabolites are excreted in the urine. The involvement of cytochrome P450 enzymes, particularly CYP2C19, is crucial for the compound’s metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Transporters such as norepinephrine and dopamine transporters play a role in its cellular uptake and distribution. The compound’s lipophilicity also influences its distribution, allowing it to accumulate in lipid-rich tissues . Binding proteins may also facilitate its transport within the body.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in synaptic vesicles and presynaptic terminals, where it interacts with neurotransmitter transporters . This localization is crucial for its role in inhibiting neurotransmitter reuptake. Additionally, post-translational modifications such as phosphorylation may influence its targeting to specific subcellular compartments . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of N,N-Dimethylformamide (DMF) with thiophene to obtain 2-thiophenecarbaldehyde. This intermediate then reacts with isopropyl chloroacetate to form 2-thiopheneacetaldehyde. The aldehyde is then converted to 2-thiopheneacetaldehyde oxime using hydroxylamine hydrochloride, and finally reduced to yield 2-thiopheneethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.

Scientific Research Applications

Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of thiophene-containing compounds with biological targets.

    Industry: Used in the development of materials with specific electronic properties, such as conductive polymers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride is unique due to its specific structure, which combines a thiophene ring with an ethylamine moiety. This unique combination allows it to interact with biological targets in ways that other thiophene derivatives may not, making it a valuable compound for research and development.

Properties

IUPAC Name

N-ethyl-1-thiophen-3-ylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NS.ClH/c1-3-10-8(2)6-9-4-5-11-7-9;/h4-5,7-8,10H,3,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTTWDIKHJVOII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CC1=CSC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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